Hordatine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

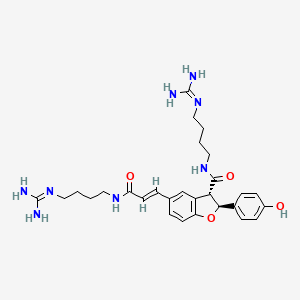

Hordatine A is a member of the calss of benzofurans that is a homodimer of para-coumarylagmatine where a hydroxy group of one molecule has reacted across the other molecule's ethene double bond to combine the two molecules and form a furan ring. It has a role as a metabolite and an adrenergic antagonist. It is a member of benzofurans, a member of guanidines, a member of phenols, a dicarboxylic acid diamide and an aromatic ether. It derives from a p-coumaroylagmatine.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Antiviral Properties

Recent studies have identified Hordatine A as a potential inhibitor of the COVID-19 main protease and RNA polymerase. It exhibits a high binding affinity to these targets, surpassing that of Remdesivir, a well-known antiviral drug. The compound's interaction with key receptor-binding residues and hydrogen bond formation with catalytic residues positions it as a promising candidate for antiviral therapies against COVID-19 .

1.2 Antidiabetic Effects

This compound has demonstrated significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. In research involving Brewer's Spent Grain (BSG), this compound-rich fractions showed strong inhibition with IC50 values comparable to acarbose, a common antidiabetic medication. This suggests that this compound could be utilized in managing postprandial blood glucose levels .

Antifungal Activity

This compound is recognized for its exceptional antifungal properties, making it valuable in agricultural applications. It acts as a phytoanticipin, present in high concentrations during the early growth stages of barley seedlings. This compound has been shown to inhibit spore germination of various plant pathogens, thus enhancing plant defense mechanisms .

Table 1: Antifungal Activity of this compound Against Common Fungal Pathogens

| Fungal Pathogen | Inhibition Mechanism | Reference |

|---|---|---|

| Fusarium spp. | Inhibition of spore germination | |

| Botrytis cinerea | Disruption of fungal cell walls | |

| Alternaria spp. | Interference with metabolic pathways |

Agricultural Applications

3.1 Crop Improvement

The biosynthesis of this compound involves specific enzymes such as agmatine coumaroyltransferase and peroxidase, which are crucial for developing antifungal resistance in crops. By enhancing the expression of these enzymes through genetic engineering or selective breeding, it may be possible to increase the concentration of this compound in barley and other crops, thereby improving their resistance to fungal diseases .

3.2 Natural Pesticide Development

Given its antifungal properties, this compound can be explored as a natural pesticide alternative. Its application could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices while effectively managing crop diseases .

Food Science Applications

This compound is also present in beer and barley malt products, contributing to their flavor and potential health benefits. Its antioxidant properties may enhance the nutritional profile of these products, making them more appealing to health-conscious consumers .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Study on Antiviral Activity: Research indicated that this compound effectively inhibits the activity of COVID-19 protease and RNA polymerase, suggesting its use as an antiviral agent .

- Antidiabetic Potential: Inhibitory assays demonstrated that this compound-rich fractions from BSG significantly reduced α-glucosidase activity compared to controls .

- Fungal Resistance Mechanisms: Investigations into the metabolite profiles of barley seedlings revealed that Hordatines are crucial for plant defense against fungal pathogens .

Table 2: Summary of Key Research Findings on this compound

Propriétés

Numéro CAS |

7073-64-5 |

|---|---|

Formule moléculaire |

C28H38N8O4 |

Poids moléculaire |

550.7 g/mol |

Nom IUPAC |

(2S,3S)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C28H38N8O4/c29-27(30)35-15-3-1-13-33-23(38)12-6-18-5-11-22-21(17-18)24(25(40-22)19-7-9-20(37)10-8-19)26(39)34-14-2-4-16-36-28(31)32/h5-12,17,24-25,37H,1-4,13-16H2,(H,33,38)(H,34,39)(H4,29,30,35)(H4,31,32,36)/b12-6+/t24-,25+/m0/s1 |

Clé InChI |

KVYNYRIOAYQBFK-AIIPJEMGSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |

SMILES isomérique |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)/C=C/C(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |

SMILES canonique |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC(=O)NCCCCN=C(N)N)C(=O)NCCCCN=C(N)N)O |

Synonymes |

hordatine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.